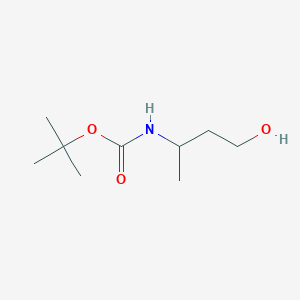
tert-Butyl (4-hydroxybutan-2-yl)carbamate
Overview
Description
“tert-Butyl (4-hydroxybutan-2-yl)carbamate” is a chemical compound with the molecular formula C9H19NO3 . It has a molecular weight of 189.25 g/mol . The IUPAC name for this compound is "tert-butyl 3-hydroxy-1-methylpropylcarbamate" .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-hydroxybutan-2-yl)carbamate” is1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) . The compound has a canonical SMILES representation as CC(CCO)NC(=O)OC(C)(C)C . Physical And Chemical Properties Analysis
The compound is a colorless to white solid or lump or semi-solid or liquid . It has a storage temperature requirement of being sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis of Natural Products and Bioactive Compounds
- The compound is instrumental in synthesizing (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B. This product, isolated from various sponges, has cytotoxic activity against several human carcinoma cell lines. The synthesis involves a multi-step process starting from L-Serine, highlighting its role in creating complex bioactive molecules (Tang et al., 2014).
Intermediate for Enantioselective Synthesis
- It serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, demonstrating its importance in constructing molecules with precise stereochemistry (Ober et al., 2004).
Organic Photovoltaic Materials Production
- The compound is used in synthesizing new donor building blocks, specifically triarylamino derivatives, for producing organic photovoltaic materials. This application underlines its potential in the renewable energy sector and the development of advanced material technologies (Chmovzh & Rakitin, 2021).
Synthesis of Biocompatible Polymers
- It has been used in the production of biocompatible polymers. For instance, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is derived from its epoxide derivatives and CO2, showcasing its utility in synthesizing environmentally friendly materials (Tsai et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that carbamates, including this compound, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.
Biochemical Pathways
Carbamates are involved in the synthetic strategy for carbamate formation from co2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.
properties
IUPAC Name |
tert-butyl N-(4-hydroxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZOAOLSEKSNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338004 | |
| Record name | tert-Butyl (4-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-hydroxybutan-2-yl)carbamate | |
CAS RN |
146514-31-0 | |
| Record name | tert-Butyl (4-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



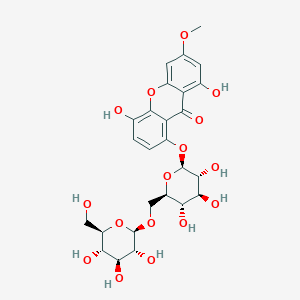
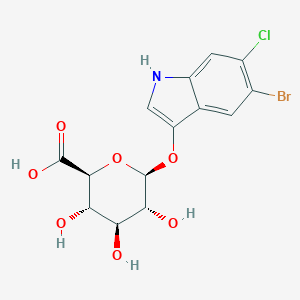
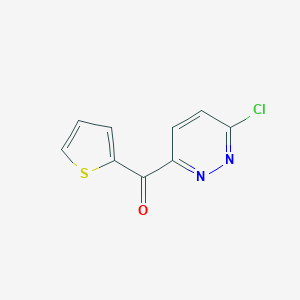
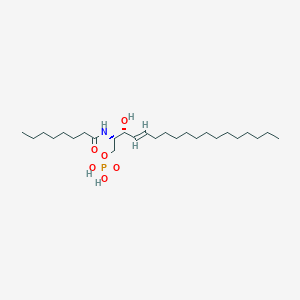
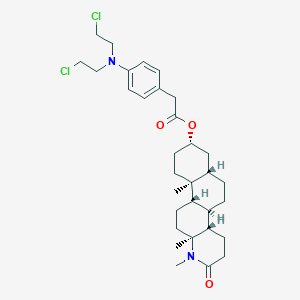
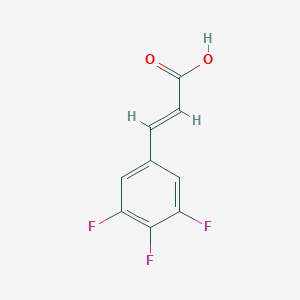
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
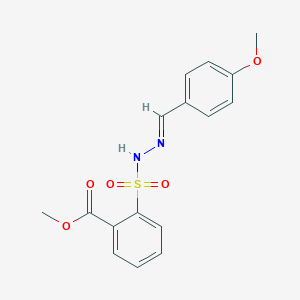
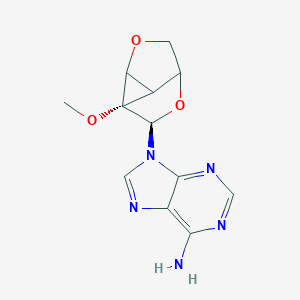
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)
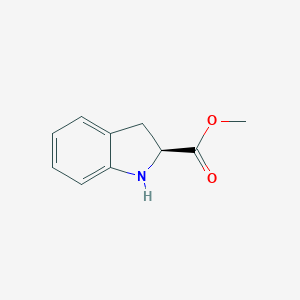
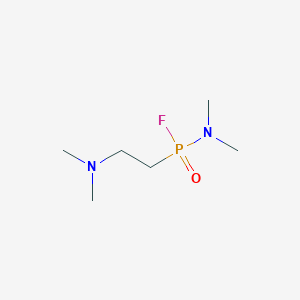
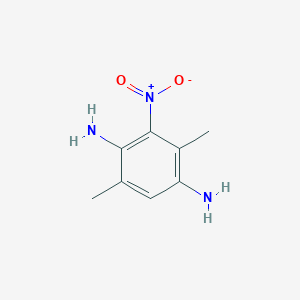
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)